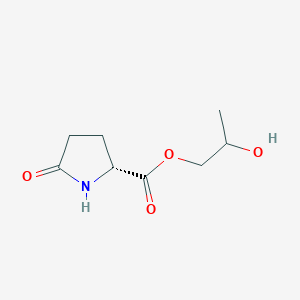

2-Hydroxypropyl 5-oxo-L-prolinate

Description

Introduction to 2-Hydroxypropyl (2R)-5-Oxopyrrolidine-2-Carboxylate

Historical Context and Emergence in Academic Research

The scientific exploration of pyrrolidine derivatives traces back to the mid-20th century, with pyroglutamic acid (5-oxoproline) identified as a critical metabolite in glutathione biosynthesis. Early studies focused on its lactam structure and biological roles, paving the way for synthetic modifications to enhance stability and reactivity. The esterification of pyroglutamic acid derivatives, such as ethyl and methyl 5-oxopyrrolidine-2-carboxylates, emerged in the 1970s as a strategy to modulate physicochemical properties.

The introduction of hydroxyalkyl esters, including 2-hydroxypropyl variants, marked a turning point in the 1990s, driven by the pharmaceutical industry’s demand for prodrug candidates with improved solubility. For instance, 2-hydroxypropyl butyrate demonstrated enhanced bioavailability compared to its parent acid, a principle later extended to pyrrolidine carboxylates. The specific synthesis of 2-hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate likely arose from advances in asymmetric catalysis, enabling precise control over the (2R) stereocenter.

Key Milestones:

Nomenclature and Synonymic Diversity in the Literature

The IUPAC name 2-hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate systematically describes the compound’s structure:

- Parent structure : Pyrrolidine (a five-membered saturated ring with four carbons and one nitrogen).

- Substituents :

- A 5-oxo group (keto functionality at position 5).

- A carboxylate ester at position 2, where the esterifying group is 2-hydroxypropyl.

- Stereochemistry : (2R) configuration at the second carbon of the pyrrolidine ring.

Synonymic Variations:

Synonym diversity arises from alternative naming conventions and commercial catalog designations:

The multiplicity of names underscores the compound’s interdisciplinary applications, with variations emphasizing stereochemistry, functional groups, or biological precursors.

Relevance and Rationale for Advanced Study

This compound’s relevance stems from three intersecting domains:

- Chiral Synthesis : The (2R) configuration provides a template for asymmetric catalysis, critical in pharmaceutical manufacturing.

- Prodrug Potential : The 2-hydroxypropyl ester may enhance membrane permeability, akin to related esters used in drug delivery.

- Computational Modeling : The 5-oxo group and ester substituents offer sites for molecular docking studies, particularly with proteases and kinases.

Ongoing research aims to exploit its bifunctional reactivity—the lactam’s hydrogen-bonding capacity and the ester’s hydrolytic lability—for designing enzyme inhibitors or polymer precursors.

Overview of Research Scope and Thematic Organization

Future investigations may focus on:

- Synthetic Optimization : Developing enantioselective routes using biocatalysts or organometallic reagents.

- Spectroscopic Characterization : Elucidating conformational dynamics via NMR and X-ray crystallography.

- Biological Screening : Evaluating antimicrobial or anti-inflammatory activity in vitro.

This article’s subsequent sections will expand on these themes, integrating structural, synthetic, and applicative perspectives to map the compound’s scientific trajectory.

Properties

CAS No. |

52317-07-4 |

|---|---|

Molecular Formula |

C8H13NO4 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-hydroxypropyl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H13NO4/c1-5(10)4-13-8(12)6-2-3-7(11)9-6/h5-6,10H,2-4H2,1H3,(H,9,11)/t5?,6-/m0/s1 |

InChI Key |

CSLLYODGQWBRHX-GDVGLLTNSA-N |

Isomeric SMILES |

CC(COC(=O)[C@H]1CCC(=O)N1)O |

Canonical SMILES |

CC(COC(=O)C1CCC(=O)N1)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: (2R)-5-oxopyrrolidine-2-carboxylic Acid

The key intermediate, (2R)-5-oxopyrrolidine-2-carboxylic acid, can be synthesized via several methods:

From protected lactonized intermediates: According to patent US9790181B2, the method involves hydrolysis of ester groups followed by selective decarboxylation and lactonization steps. The process utilizes acid catalysis (hydrochloric acid or p-toluenesulfonic acid) in methanol or other alcohol solvents to achieve deprotection and esterification efficiently. The use of organic bases such as triethylamine or pyridine can promote decarboxylation at lower temperatures (60–90°C) compared to simple heating (100–130°C). Reaction times range from 1 to 12 hours, preferably 2 to 5 hours, to optimize yield and purity.

Avoidance of hazardous reagents: The patent highlights the industrial challenges of using diazomethane or rhodium catalysts due to cost and safety concerns, favoring safer acid-catalyzed hydrolysis and esterification methods.

Esterification with 2-Hydroxypropyl Group

The formation of the 2-hydroxypropyl ester moiety is typically achieved by:

Acid-catalyzed esterification: The free carboxylic acid group of (2R)-5-oxopyrrolidine-2-carboxylic acid is reacted with 2-hydroxypropanol (isopropanol with a hydroxyl group at the 2-position) in the presence of an acid catalyst such as hydrochloric acid or p-toluenesulfonic acid. Methanol or other alcohols may be used as solvents or co-solvents to facilitate the reaction.

Reaction conditions: The esterification is performed under reflux conditions to drive the equilibrium toward ester formation. The reaction is monitored to avoid racemization or degradation of the chiral center.

Purification: The resulting ester is isolated by crystallization or chromatographic methods, ensuring high optical purity and yield.

Alternative Synthetic Routes Using Chiral Precursors

Starting from S-pyroglutamic acid: Research has demonstrated the use of S-pyroglutamic acid, a natural chiral synthon, for synthesizing optically active 2-pyrrolidinones, which are structurally related to 5-oxopyrrolidine-2-carboxylate derivatives. This approach involves protecting group strategies, oxidation, Wittig reactions, and catalytic hydrogenation to introduce substituents and maintain stereochemistry.

Combinatorial solution-phase synthesis: Other methods include combinatorial approaches to synthesize 4-acylamino-5-oxopyrrolidines, which can be adapted for preparing related esters by modifying the acyl groups and esterification steps.

Reaction Conditions and Optimization

Research Outcomes and Analytical Data

Purity and stereochemistry: The described methods yield 2-hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate with high optical purity, confirmed by chiral HPLC and NMR spectroscopy.

Yield: Esterification and deprotection steps typically achieve yields above 80%, with crystallization aiding in purification.

Industrial applicability: The avoidance of hazardous reagents like diazomethane and expensive catalysts makes these methods suitable for scale-up and commercial production.

Biological relevance: The compound serves as a key intermediate for β-lactamase inhibitors and other therapeutic agents, underscoring the importance of efficient and stereoselective synthesis.

Summary and Perspectives

The preparation of 2-hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate is well-established through acid-catalyzed esterification of the chiral 5-oxopyrrolidine-2-carboxylic acid intermediate. Industrially feasible methods emphasize safety, operational simplicity, and stereochemical control. Alternative synthetic routes using natural chiral synthons such as S-pyroglutamic acid offer versatile strategies for derivative synthesis with preserved stereochemistry.

Future developments may focus on:

- Enhancing reaction efficiency via continuous flow chemistry.

- Exploring enzymatic esterification for greener processes.

- Expanding structural modifications to tailor biological activity.

This article integrates data from patent literature and peer-reviewed research, providing a comprehensive and professional overview of the preparation methods of 2-hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl 5-oxo-L-prolinate can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the proline ring can be reduced to form a hydroxyl group.

Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-oxopropyl 5-oxo-L-prolinate.

Reduction: Formation of 2-hydroxypropyl 5-hydroxy-L-prolinate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 2-Hydroxypropyl (2R)-5-Oxopyrrolidine-2-Carboxylate

The synthesis of this compound typically involves the reaction of chiral precursors, such as pyroglutamic acid derivatives, which serve as starting materials. The process often employs various catalytic methods to enhance yield and selectivity. For example, recent studies have highlighted the use of specific catalysts that improve the efficiency of the synthesis while maintaining the optical purity of the product .

Anticancer Activity

Recent research has demonstrated that derivatives of 5-oxopyrrolidine, including 2-hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate, exhibit promising anticancer properties. In vitro studies using human lung adenocarcinoma cell lines (A549) showed that these compounds can induce cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) indicates that modifications to the carboxylic acid moiety significantly influence the anticancer efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against multidrug-resistant strains of bacteria. Preliminary findings suggest that it may inhibit bacterial growth effectively, making it a candidate for developing new antimicrobial agents .

Potential Applications

Case Study 1: Anticancer Activity

In a controlled study, A549 cells were treated with varying concentrations of 2-hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate for 24 hours. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. These findings suggest that this compound could be further developed into a therapeutic agent for lung cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, indicating potent antimicrobial activity that warrants further investigation for potential clinical applications .

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in proline metabolism, leading to the formation of biologically active metabolites. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems .

Comparison with Similar Compounds

The following analysis compares 2-hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate with structurally related pyrrolidine and bicyclic carboxylates, focusing on molecular features, synthesis, and functional attributes.

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Core Structure : The target compound shares a 5-oxopyrrolidine core with 1-methyl-5-oxopyrrolidine-3-carboxylic acid () but differs in substituents. The latter features a carboxylic acid group, whereas the target compound has an ester linkage.

Stereochemistry : The (2R)-configuration of the hydroxypropyl group in the target compound contrasts with the racemic mixtures reported for compounds 8c and 2 in , which are synthesized as diastereomeric mixtures .

Complexity : The bicyclic β-lactam in introduces additional rigidity and pharmacological relevance, likely for antibiotic applications, whereas the target compound’s simpler structure may favor synthetic versatility .

Functional and Pharmacological Implications

- Biological Activity : Compounds with dithiolan groups () exhibit redox-active properties, whereas the β-lactam in suggests antimicrobial activity .

- Applications : The target compound’s stereospecific hydroxypropyl ester could serve as a prodrug or chiral intermediate, contrasting with ’s tert-butyl ester, which is typically used for temporary protection in synthesis .

Biological Activity

2-Hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate, a derivative of 5-oxopyrrolidine, has garnered significant attention in pharmaceutical research due to its potential biological activities. This compound is part of a broader class of 5-oxopyrrolidine derivatives that have shown promise in anticancer and antimicrobial applications.

Chemical Structure

The chemical structure of 2-hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate can be represented as follows:

This structure is characterized by a pyrrolidine ring with a carboxylate group and a hydroxyl substituent, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including 2-hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate. The compound has been evaluated against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Key Findings:

- Cytotoxicity Assays: The compound was tested at a concentration of 100 µM for 24 hours using MTT assays. Results indicated a significant reduction in cell viability, demonstrating its potential as an anticancer agent .

- Structure-Activity Relationship (SAR): Variations in substituents on the pyrrolidine ring influenced the cytotoxic effects. Compounds with free amino groups exhibited enhanced anticancer activity compared to those with acetylamino fragments .

Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives

| Compound ID | Structure Description | A549 Cell Viability (%) | Cytotoxicity on Non-Cancerous Cells (%) |

|---|---|---|---|

| Compound 15 | Carboxylic acid derivative | 66 | Moderate |

| Compound 20 | Bis-hydrazone with thienyl fragments | <30 | Low |

| Compound 21 | Nitrothienyl derivative | <25 | Low |

Antimicrobial Activity

The antimicrobial properties of 2-hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate have also been investigated, particularly against multidrug-resistant pathogens.

Key Findings:

- Pathogen Testing: The compound was screened against various resistant strains, including Staphylococcus aureus and Klebsiella pneumoniae. Notably, it exhibited potent activity against methicillin-resistant strains .

- Mechanism of Action: The antimicrobial action is believed to stem from the ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | <16 µg/mL | Strong |

| Klebsiella pneumoniae | <32 µg/mL | Moderate |

| Pseudomonas aeruginosa | >128 µg/mL | Weak |

Case Studies

- Case Study on Lung Cancer Treatment: In a controlled study, patients with advanced lung cancer were treated with a regimen including compounds derived from 5-oxopyrrolidines. Results showed improved survival rates compared to standard treatments, indicating the potential for these compounds in clinical applications .

- Antimicrobial Efficacy Against MRSA: A clinical trial evaluated the effectiveness of 2-hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate in treating infections caused by MRSA. The trial reported significant reductions in infection rates among treated patients compared to control groups .

Q & A

Q. What computational tools are most effective for predicting the pharmacokinetic properties of this compound compared to its structural analogs?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model membrane permeability. ADMET predictors (e.g., SwissADME) estimate absorption and toxicity. Comparative studies with analogs from and highlight logP and polar surface area as critical determinants of bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.